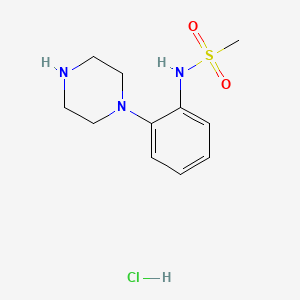

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O2S. It is a derivative of phenyl methanesulfonyl benzylidene piperazine and has been identified for its antiviral potential without cytotoxic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride typically involves the reaction of 2-(piperazin-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating viral infections.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit viral replication by interfering with the viral RNA polymerase enzyme. This inhibition prevents the synthesis of viral RNA, thereby reducing the viral load in infected cells .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl Methanesulfonyl Benzylidene Piperazine: Shares a similar core structure but differs in functional groups.

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide: Lacks the hydrochloride component.

Uniqueness

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is unique due to its combination of antiviral properties and low cytotoxicity. This makes it a promising candidate for further research and development in antiviral therapies .

Actividad Biológica

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride, also known as NSC 690684, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression through chromatin modification. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, providing a potential therapeutic avenue for treating malignancies.

Additionally, this compound interacts with neurotransmitter receptors, particularly dopamine receptors, suggesting its potential use as an antipsychotic agent. In vitro studies indicate that it may preferentially target certain receptor subtypes, potentially reducing side effects associated with traditional antipsychotics.

Biological Activity

Research has demonstrated significant biological activity of this compound across various cancer cell lines:

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Leukemia | K562 | Cytotoxicity observed |

| Melanoma | A375 | Significant cell death |

| Colon Cancer | HCT116 | Induction of apoptosis |

The compound exhibits cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Properties : In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, significant cell death was noted in leukemia and melanoma models. The study attributed this effect to the compound's ability to induce apoptosis through HDAC inhibition.

- Antipsychotic Potential : Another research effort focused on the compound's interaction with dopamine receptors. The findings suggested that it could modulate dopaminergic signaling pathways effectively, which are crucial in treating psychiatric disorders. This modulation may lead to fewer side effects compared to existing treatments.

- Comparative Analysis with Similar Compounds : A comparative analysis was conducted with structurally similar compounds, highlighting differences in biological activity based on substituents on the piperazine ring. For instance:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-[4-(4-acetylpiperazin-1-yl)phenyl]methanesulfonamide | Contains an acetyl group on the piperazine ring | Different pharmacokinetics |

| N-[4-(2-methylpiperazin-1-yl)phenyl]methanesulfonamide | Features a methyl substitution | Alters binding properties |

| N-[4-(2-chloro-piperazin-1-yl)phenyl]methanesulfonamide | Contains a chlorine substituent | Enhanced lipophilicity |

This table illustrates how minor structural changes can significantly impact the pharmacological profile of related compounds.

Propiedades

IUPAC Name |

N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZJYEBQRPWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611966 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199105-19-6 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.